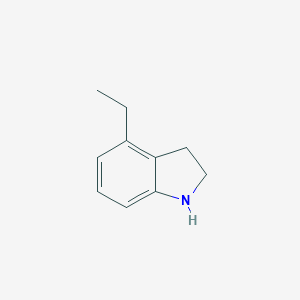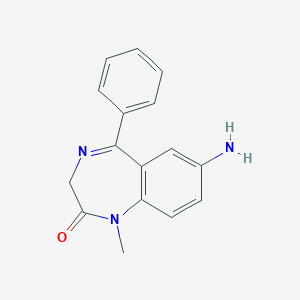
Latisxanthone C
Overview
Description
Latisxanthone C is a xanthone isolated from plants of the Guttiferae family . It acts as an inhibitor of Epstein-Barr virus activation .
Molecular Structure Analysis
The molecular formula of Latisxanthone C is C28H30O6 . The IUPAC name is 7,9,12-trihydroxy-2,2-dimethyl-8,10-bis (3-methylbut-2-enyl)pyrano [3,2-b]xanthen-6-one .Physical And Chemical Properties Analysis
Latisxanthone C is a yellow powder . It has a molecular weight of 462.54 . It’s soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Garcinia Species and Latisxanthone C
A study on the constituents of Garcinia species revealed the isolation of novel xanthones, including latisxanthone C. These compounds, due to their unique structural features, are of interest in natural product chemistry and potential therapeutic applications (Ito et al., 1997).
Neuroinflammation Inhibition
Cudratricusxanthone A, a related compound to latisxanthone C, has been found to inhibit neuroinflammation in microglia, suggesting potential for neuroprotective applications (Yoon et al., 2016).
Hepatoprotective Activity
Another study on Cudratricusxanthone A (CTXA) showed its effectiveness in alleviating lipopolysaccharide (LPS)-induced liver injury in mice, indicating potential hepatoprotective applications (Lee et al., 2018).
Antitumor Activity
Latisxanthone C was identified as a significant inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation, suggesting a potential role in antitumor applications (Ito et al., 1998).
Antibacterial Activity
Research on Garcinia nigrolineata, which contains related xanthones, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus, hinting at possible antibacterial uses (Rukachaisirikul et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-8,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-14(2)7-9-17-21(29)18(10-8-15(3)4)26-20(22(17)30)23(31)19-13-16-11-12-28(5,6)34-25(16)24(32)27(19)33-26/h7-8,11-13,29-30,32H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBBMGLWODZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latisxanthone C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



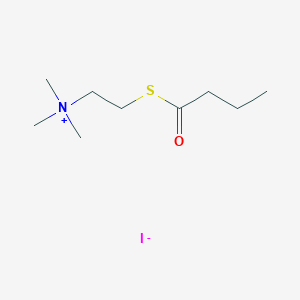
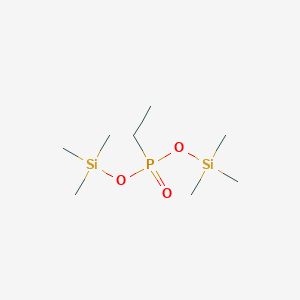
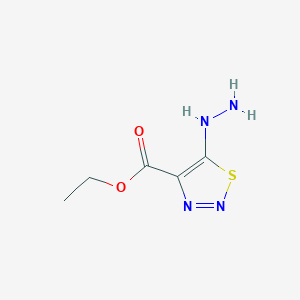
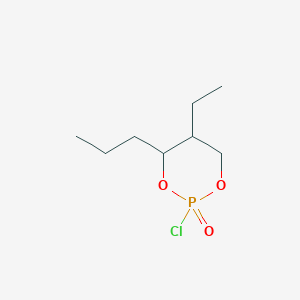


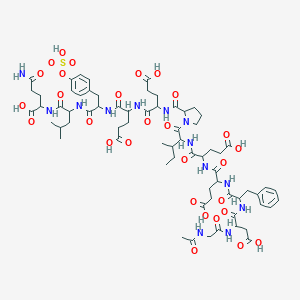



![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

